molecular formula C11H12BrClN6O B10949113 4-bromo-N'-[(E)-(4-chloro-1-methyl-1H-pyrazol-5-yl)methylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

4-bromo-N'-[(E)-(4-chloro-1-methyl-1H-pyrazol-5-yl)methylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10949113
M. Wt: 359.61 g/mol
InChI Key: SQGIDUINLCUOOM-LHHJGKSTSA-N
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Description

4-BROMO-N-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophilic reagents such as sodium azide or potassium thiocyanate; reactions are conducted under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in the formation of azides or thiocyanates.

Scientific Research Applications

4-BROMO-N-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar halogen substitution.

    4-Chloro-1H-pyrazole: Another pyrazole derivative with chlorine substitution.

    1,5-Dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 1 and 5.

Uniqueness

4-BROMO-N-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H12BrClN6O

Molecular Weight

359.61 g/mol

IUPAC Name

4-bromo-N-[(E)-(4-chloro-2-methylpyrazol-3-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H12BrClN6O/c1-6-9(12)10(17-18(6)2)11(20)16-14-5-8-7(13)4-15-19(8)3/h4-5H,1-3H3,(H,16,20)/b14-5+

InChI Key

SQGIDUINLCUOOM-LHHJGKSTSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C/C2=C(C=NN2C)Cl)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=C(C=NN2C)Cl)Br

Origin of Product

United States

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